molecular formula C13H18BrClN2 B1529037 1-(5-Bromo-2-chlorobenzyl)-4-ethylpiperazine CAS No. 1704074-47-4

1-(5-Bromo-2-chlorobenzyl)-4-ethylpiperazine

Cat. No. B1529037
M. Wt: 317.65 g/mol
InChI Key: QPERMJFMXVQFTR-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chlorobenzyl)-4-ethylpiperazine (1-BCEP) is an organic compound with a unique structure and properties. It is an aromatic heterocyclic compound that is used in a variety of applications, including scientific research and organic synthesis. 1-BCEP is a versatile compound that has been used in the synthesis of other organic compounds, as well as in the investigation of its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Allosteric Enhancer Activity at the A1 Adenosine Receptor: A study detailed the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives, highlighting modifications at various positions to explore allosteric enhancer activity. Compounds with substitutions at the 5-position of the thiophene ring showed significant activity, indicating their potential in receptor-targeted drug development (Romagnoli et al., 2012).

Structural Characterization

  • Crystal Structure Analysis: Research on the crystal structure of related compounds, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, has been conducted to understand the molecular conformation and its implications for pharmacological activity (Ozbey et al., 2001).

Reaction Mechanisms

  • Photostimulated Reactions for Hydrodehalogenation and Cyclization: A study demonstrated the use of photostimulated reactions for the hydrodehalogenation of aryl and alkyl chlorides and bromides, yielding high-yield products. This research underscores the utility of such compounds in synthesizing complex organic structures through efficient reaction pathways (Vaillard et al., 2004).

Pharmacological Evaluation

  • D2 and 5-HT2A Receptor Ligands: The binding affinities of halogenated and non-halogenated arylpiperazin-1-yl-ethyl-benzimidazoles were evaluated, revealing their potential as ligands for D2 and 5-HT2A receptors. The study highlights the role of bromine substitution in increasing compound affinity for these receptors (Tomić et al., 2011).

Synthetic Pathways

  • Suzuki–Miyaura Coupling for Synthesis: Investigations into the Suzuki–Miyaura coupling reaction provided optimized conditions for cross-coupling reactions involving related compounds, showcasing their application in the synthesis of complex organic molecules (Urawa et al., 2002).

Tuberculostatic Activity

  • Pyrazine Derivatives for Tuberculosis Treatment: Research into pyrazine derivatives, including those related to the specified compound, demonstrated potential tuberculostatic activity, indicating their possible application in developing new treatments for tuberculosis (Foks et al., 2005).

properties

IUPAC Name

1-[(5-bromo-2-chlorophenyl)methyl]-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrClN2/c1-2-16-5-7-17(8-6-16)10-11-9-12(14)3-4-13(11)15/h3-4,9H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPERMJFMXVQFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-chlorobenzyl)-4-ethylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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